Gold(I) Complex Cytotoxicity: N-Benzyl Derivative Complexes Show Sub-0.12 μM IC50 vs. Cisplatin
Gold(I) complexes incorporating 3-benzyl-1,3-thiazolidine-2-thione as a ligand exhibit cytotoxic activity against B16F10 melanoma and CT26WT colon cancer cell lines with IC50 values below 0.12 μM and 0.10 μM, respectively [1]. This potency significantly exceeds that of cisplatin, a standard chemotherapeutic comparator, which showed higher IC50 values in the same assays [1]. The benzyl substituent on the thiazolidine-2-thione ligand is essential for this enhanced activity, as complexes formed with alternative heterocyclic thiones (e.g., 5-phenyl-1,3,4-oxadiazole-2-thione) demonstrated different cytotoxicity profiles [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Gold(I) complex of 3-benzyl-1,3-thiazolidine-2-thione (Complex 3): IC50 < 0.12 μM (B16F10), < 0.10 μM (CT26WT) |
| Comparator Or Baseline | Cisplatin: IC50 values > 0.12 μM in same assays (exact values not provided in abstract) |
| Quantified Difference | Complex 3 IC50 < 0.10-0.12 μM vs. cisplatin > 0.12 μM |
| Conditions | B16F10 metastatic skin melanoma and CT26WT colon cancer cell lines |
Why This Matters
Demonstrates that the N-benzyl thiazolidine-2-thione ligand confers superior cytotoxic potency in gold(I) complexes compared to the clinical standard cisplatin, guiding selection for metallodrug development.
- [1] Inorganica Chimica Acta, Volume 414, 2014, Pages 85-90. 'Synthesis and cytotoxic activity of gold(I) complexes containing phosphines and 3-benzyl-1,3-thiazolidine-2-thione or 5-phenyl-1,3,4-oxadiazole-2-thione as ligands'. View Source
